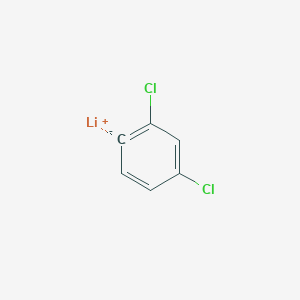
Benzyl 2-(methoxyimino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(methoxyimino)butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavoring agents . This particular compound has a unique structure that makes it interesting for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including Benzyl 2-(methoxyimino)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol under acidic or basic conditions . Another method involves the reaction of carboxylic acids with alcohols, although this is less common due to the need for specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using acid chlorides and alcohols. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(methoxyimino)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(methoxyimino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including fungicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of perfumes, flavoring agents, and other commercial products.
Wirkmechanismus
The mechanism of action of Benzyl 2-(methoxyimino)butanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various applications.
Isopropyl butanoate: Similar in structure but with different alkyl groups.
Uniqueness
Benzyl 2-(methoxyimino)butanoate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112214-33-2 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
benzyl 2-methoxyiminobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-11(13-15-2)12(14)16-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
FKHJHNZGGVHZGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NOC)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


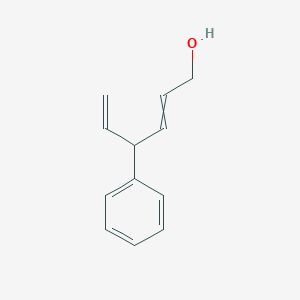


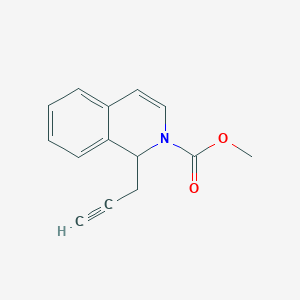
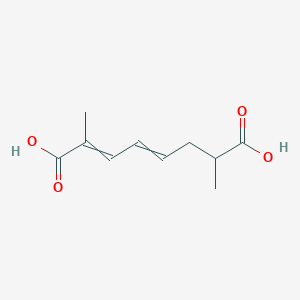
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
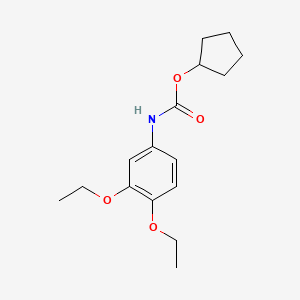

![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
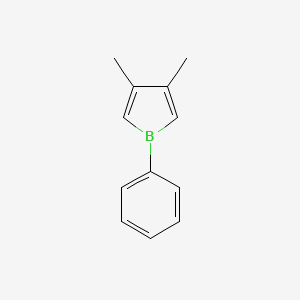
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
